3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride

CAS No.: 63938-62-5

Cat. No.: VC18441588

Molecular Formula: C17H18Cl2N2

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63938-62-5 |

|---|---|

| Molecular Formula | C17H18Cl2N2 |

| Molecular Weight | 321.2 g/mol |

| IUPAC Name | (4-chlorophenyl)methyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride |

| Standard InChI | InChI=1S/C17H17ClN2.ClH/c18-15-7-5-13(6-8-15)11-19-10-9-14-12-20-17-4-2-1-3-16(14)17;/h1-8,12,19-20H,9-11H2;1H |

| Standard InChI Key | MTYIWYMRDBLJAZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC[NH2+]CC3=CC=C(C=C3)Cl.[Cl-] |

Introduction

Structural Overview

Chemical Name:

3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride

Molecular Formula:

C17H18Cl2N2

Molecular Weight:

321.25 g/mol

Structure:

-

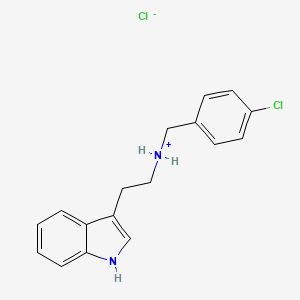

The compound consists of an indole core substituted with a 2-(4-chlorobenzylamino)ethyl group.

-

A hydrochloride salt is attached to enhance solubility and stability.

Synthesis and Preparation

The synthesis of 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride typically involves the following steps:

-

Starting Materials:

-

Indole derivatives

-

4-Chlorobenzylamine

-

Ethylating agents such as ethylene bromide or ethylene chloride

-

-

Reaction Conditions:

-

The reaction proceeds via nucleophilic substitution where the amino group on 4-chlorobenzylamine reacts with an ethylating agent to form the intermediate.

-

This intermediate is then coupled with the indole core under acidic or catalytic conditions.

-

-

Purification:

-

The final product is often purified using recrystallization or chromatography to isolate the monohydrochloride salt.

-

Pharmacological Potential

-

The compound's structure suggests potential activity as a receptor modulator, particularly targeting serotonin or dopamine receptors due to its indole backbone.

-

It may also exhibit properties as a ligand for G-protein coupled receptors, making it valuable in neurological or psychiatric research.

Drug Development

-

The hydrochloride salt form improves bioavailability, making it suitable for oral or injectable formulations.

-

It could serve as a lead compound for designing drugs targeting central nervous system disorders.

Analytical Characterization

To confirm the identity and purity of 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride, the following analytical techniques are commonly employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirms structural details of the indole and benzylamine groups |

| Mass Spectrometry (MS) | Verifies molecular weight and fragmentation patterns |

| Infrared Spectroscopy (IR) | Identifies functional groups such as amines and chlorides |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and detects impurities |

Storage

-

Store in airtight containers away from moisture and light to prevent degradation.

Research Directions

Future studies on this compound could focus on:

-

Evaluating its pharmacokinetics and pharmacodynamics in preclinical models.

-

Investigating its role as a precursor for synthesizing more potent derivatives.

-

Exploring its potential as a therapeutic agent for neurodegenerative diseases or microbial infections.

This detailed analysis highlights the importance of 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride in scientific research, emphasizing its structural features, synthesis pathways, and potential applications in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume